

Application Notes and Protocols: EGFR Kinase Inhibition Assay for 2-Hydroxyerlotinib

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Compound of Interest					
Compound Name:	2-Hydroxyerlotinib				
Cat. No.:	B15290312	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of several human cancers, including non-small cell lung cancer (NSCLC) and pancreatic cancer.[2][3] Consequently, EGFR has emerged as a major therapeutic target for oncology drug discovery.[4]

Erlotinib (Tarceva®) is a potent, reversible, first-generation EGFR tyrosine kinase inhibitor (TKI) that competes with adenosine triphosphate (ATP) at the kinase domain, thereby inhibiting EGFR autophosphorylation and downstream signaling pathways.[2][4] Following administration, erlotinib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites.[4][5] One of the major active metabolites is OSI-420 (Odesmethyl erlotinib).[4][6] This document provides detailed application notes and protocols for assessing the inhibitory activity of erlotinib metabolites, with a focus on **2-Hydroxyerlotinib**, against EGFR kinase activity.

Data Presentation



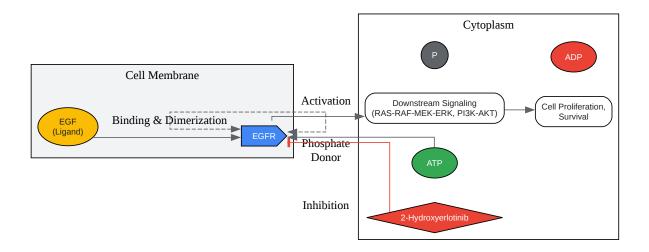
The inhibitory potency of a compound against a target kinase is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The following table summarizes the reported IC50 values for erlotinib and its active metabolite, OSI-420, against wild-type EGFR. A placeholder is included for **2-Hydroxyerlotinib**, as publicly available data on its specific inhibitory activity is limited.

Compound	Target	Assay Type	IC50 (nM)	Reference
Erlotinib	Wild-Type EGFR	Cell-free	2	[7]
Erlotinib	Wild-Type EGFR	Cell-based (Autophosphoryl ation)	20	[8]
OSI-420	Wild-Type EGFR	Cell-based	Similar potency to Erlotinib	[6]
2- Hydroxyerlotinib	Wild-Type EGFR	Not Available	-	-

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental procedure, the following diagrams have been generated using the DOT language.

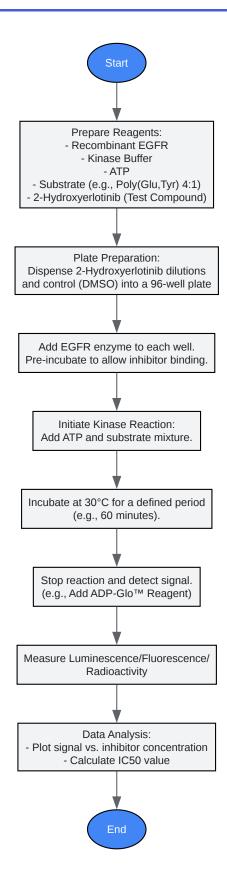




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Caption: EGFR signaling pathway and inhibition by **2-Hydroxyerlotinib**.





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